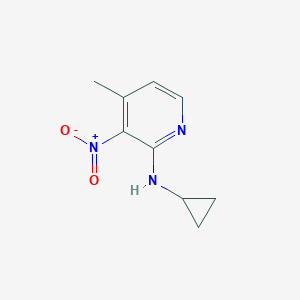

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Description

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a pyridine derivative featuring a nitro group at position 3, a methyl group at position 4, and a cyclopropylamine substituent at position 2. Its molecular formula is C₉H₁₂N₄O₂, with a calculated molecular weight of 224.2 g/mol.

Propriétés

IUPAC Name |

N-cyclopropyl-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYUKOOUYNDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440710 | |

| Record name | AGN-PC-0N59LM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-17-5 | |

| Record name | AGN-PC-0N59LM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Protocol

-

Starting Material : 2-Chloro-4-methyl-3-nitropyridine (CAS: 23056-33-9)

-

Nucleophile : Cyclopropylamine

-

Solvent : 1,3-Cyclohexadiene or dichloromethane

Mechanistic Insight :

The reaction proceeds via an aromatic nucleophilic substitution (SNAr), where the electron-withdrawing nitro group at position 3 activates the pyridine ring, facilitating displacement of the chlorine at position 2. The use of a sealed vessel ensures optimal temperature control and prevents volatilization of cyclopropylamine.

Synthesis via Intermediate Chlorination

An alternative approach begins with 2-hydroxy-4-methyl-3-nitropyridine , which is chlorinated before substitution.

Step 1: Chlorination with POCl₃

Step 2: Cyclopropylamine Substitution

Advantages :

-

POCl₃ efficiently converts hydroxyl to chloro groups without over-oxidation.

-

Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Comparative Analysis of Methodologies

Key Observations :

-

Direct substitution is preferable for industrial-scale production due to fewer steps and higher yield.

-

The chlorination-substitution route offers flexibility if hydroxy precursors are more accessible.

Optimization Strategies

Solvent Selection

Role of Bases

Side Reactions and Mitigation

-

N-Alkylation : Competing reaction between cyclopropylamine and excess alkylating agents. Mitigated by stoichiometric control.

-

Nitro Group Reduction : Unintended reduction under acidic conditions. Avoided by maintaining neutral pH during substitution.

Recent Advances

In Situ Chloride Generation

Analyse Des Réactions Chimiques

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Antiviral Applications

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine serves as an important intermediate in the synthesis of Nevirapine metabolites, a drug used in the treatment of HIV. Its role in the preparation of these metabolites highlights its significance in antiviral drug development .

Potassium Channel Blocker

The compound has shown potential as a potassium channel blocker, which may be beneficial in treating neurological disorders. This application stems from its ability to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Material Science

The unique chemical properties of this compound allow it to be explored as a building block in material science. Its reactivity and structural features can lead to novel materials with specific properties, although detailed studies are still required to fully understand these applications.

Research into the biological activities of this compound indicates that it may exhibit various pharmacological effects due to its functional groups. The compound's interactions with biological targets are crucial for understanding its potential therapeutic uses. Preliminary studies suggest that it may influence pathways related to neuroprotection and cellular signaling .

Mécanisme D'action

The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine with related compounds from the evidence:

Key Observations:

- Nitro Group Uniqueness: The target compound is distinguished by its nitro group, absent in most analogs.

- Ring Systems : Unlike fused pyridopyrazine () or pyrazole-pyridine systems (), the target retains a simple pyridine backbone, simplifying synthesis but limiting conformational diversity.

- Molecular Weight : The target (224.2 g/mol) is smaller than kinase inhibitors like ’s compound (393.4 g/mol), suggesting better bioavailability but possibly reduced target affinity .

Physicochemical Properties

- Solubility: The nitro group may reduce solubility in nonpolar solvents compared to methoxy or methyl analogs (e.g., ).

Q & A

Q. What are the optimized synthetic routes for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, and what factors influence reaction yield?

Methodological Answer: A representative synthesis involves coupling a pyridine precursor (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) with cyclopropanamine under Ullmann-type conditions. Key reagents include cesium carbonate (base), copper(I) bromide (catalyst), and DMSO as the solvent. The reaction proceeds at 35°C for 48 hours, yielding ~17.9% after purification via gradient elution chromatography (ethyl acetate/hexane) . Yield optimization hinges on:

- Catalyst loading : Copper(I) bromide at 5 mol% enhances coupling efficiency.

- Temperature : Prolonged heating above 40°C risks decomposition of the nitro group.

- Purification : Silica gel chromatography with 0–100% ethyl acetate minimizes co-elution of byproducts.

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

- NMR spectroscopy : Compare and chemical shifts to analogous nitro-pyridines (e.g., δ 8.87 ppm for pyridine protons in CDCl) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond distances of ~1.34 Å in pyridinamine derivatives) to confirm cyclopropane ring geometry .

- HRMS : Validate molecular weight with <2 ppm error (e.g., m/z 215 [M+H] for related compounds) .

Q. What are the solubility characteristics of this compound in common solvents?

Methodological Answer: Solubility is polarity-dependent:

- Polar aprotic solvents : High solubility in DMSO (>50 mg/mL) due to nitro and amine groups.

- Chlorinated solvents : Moderate solubility in dichloromethane (10–20 mg/mL), ideal for extraction .

- Aqueous media : Poor solubility in water (<1 mg/mL); acidification (e.g., 0.1 M HCl) improves solubility via protonation of the pyridine nitrogen.

Advanced Research Questions

Q. What mechanistic insights explain the nitro group's electronic effects on reactivity?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyridine ring’s meta position. This is evidenced by:

- Hammett substituent constants (σ = 1.43 for nitro), which predict reduced electron density at the 4-methyl position.

- DFT calculations : Analyze frontier molecular orbitals to quantify charge distribution (e.g., nitro group reduces HOMO energy by ~1.5 eV) .

- Reactivity studies : Nitro groups inhibit nucleophilic substitution at adjacent carbons but facilitate radical coupling reactions .

Q. How can conflicting spectral data in structural assignments be resolved?

Methodological Answer: Contradictions arise from tautomerism or solvatomorphism. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Resolve ambiguities in proton-proton coupling (e.g., distinguish NH signals from solvent peaks) .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropane) by observing line broadening at low temperatures.

- Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths in cyclopropane: ~1.51 Å) with computational models .

Q. What strategies improve thermal stability for high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Stability enhancements include:

- Derivatization : Replace the nitro group with a thermally stable sulfonamide (ΔT increases by ~40°C).

- Co-crystallization : Form salts with dicarboxylic acids (e.g., oxalic acid) to reinforce lattice stability .

- Inert atmosphere : Conduct reactions under argon to prevent oxidative degradation of the nitro group .

Q. How can HPLC methods be optimized for purity analysis?

Methodological Answer:

- Column selection : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30).

- Detection : UV at 254 nm maximizes sensitivity for aromatic and nitro groups.

- Validation : Spike samples with known impurities (e.g., des-nitro byproducts) to establish retention time reproducibility (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.